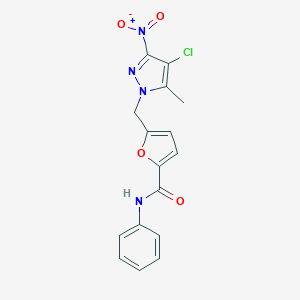
4-chloro-N-(4-methoxy-2-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-methoxy-2-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide, commonly known as CMNPC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the class of pyrazole derivatives and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of CMNPC is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. PDE4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is a second messenger that regulates various physiological processes.
Biochemical and Physiological Effects
CMNPC has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Moreover, CMNPC has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been found to reduce the activity of COX-2 and PDE4, which are enzymes involved in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CMNPC in lab experiments has several advantages. Firstly, it has been shown to have high potency and selectivity, which makes it an ideal compound for studying the mechanisms of action of various enzymes. Secondly, it has been found to have low toxicity, which makes it safe for use in cell culture and animal studies. However, one limitation of using CMNPC in lab experiments is that it is relatively expensive compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on CMNPC. Firstly, further studies are needed to fully understand the mechanism of action of this compound. Secondly, more studies are needed to investigate the potential of CMNPC as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Moreover, studies are needed to investigate the pharmacokinetics and pharmacodynamics of CMNPC in vivo to determine its optimal dosage and administration route. Finally, the development of novel synthesis methods for CMNPC may lead to the production of more cost-effective and efficient compounds.
Synthesemethoden
The synthesis of CMNPC can be achieved using various methods, including the reaction of 4-chloro-3-nitropyrazole with 4-methoxy-2-methylbenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 4-chloro-3-nitropyrazole with 4-methoxy-2-methylbenzohydrazide in the presence of acetic acid. Both methods produce CMNPC with high yield and purity.
Wissenschaftliche Forschungsanwendungen
CMNPC has been extensively used in scientific research due to its unique properties. It has been found to have antitumor, anti-inflammatory, and analgesic effects. This compound has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and liver cancer. Moreover, CMNPC has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
4-chloro-N-(4-methoxy-2-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide |
|---|---|
Molekularformel |
C12H11ClN4O4 |
Molekulargewicht |
310.69 g/mol |
IUPAC-Name |
4-chloro-N-(4-methoxy-2-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H11ClN4O4/c1-6-5-7(21-2)3-4-8(6)14-12(18)10-9(13)11(16-15-10)17(19)20/h3-5H,1-2H3,(H,14,18)(H,15,16) |
InChI-Schlüssel |
NZONGRBVLPMLAV-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl |
SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)

![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)
